3-Benzothiazol-2-ylpyrazin-2-yl morpholin-4-yl ketone
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Overview
Description
- Quinazoline derivatives have diverse pharmacological activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects .
- The quinazoline nucleus serves as a scaffold for various drugs, particularly inhibitors of tyrosine kinase receptors (TKR) associated with cancer .
3-Benzothiazol-2-ylpyrazin-2-yl morpholin-4-yl ketone: is a chemical compound with a complex structure. It belongs to the quinazoline class of compounds.
Preparation Methods
- The synthetic route involves the synthesis of precursor substrates:
- Substituted 2-amino benzothiazoles
- 2-amino-5-[(E)-phenyl diazenyl] benzoic acid
- 2-phenyl-4H benzo[d][1,3]oxazin-4-one
- These substrates are then used to construct the final compound.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions need further investigation.
Scientific Research Applications
3-Benzothiazol-2-ylpyrazin-2-yl morpholin-4-yl ketone:
Mechanism of Action
- The compound’s mechanism of action remains an area of study.
- It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
- While I don’t have a direct comparison, it’s essential to explore related quinazoline derivatives.
- Some similar compounds include:
Omnirad 379: Used in UV curing industry applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Investigated for their biological activities.
Remember that further research and experimental data are necessary to fully understand this compound’s properties
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H14N4O2S/c21-16(20-7-9-22-10-8-20)14-13(17-5-6-18-14)15-19-11-3-1-2-4-12(11)23-15/h1-6H,7-10H2 |
InChI Key |
KDJZVMKCGWFCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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